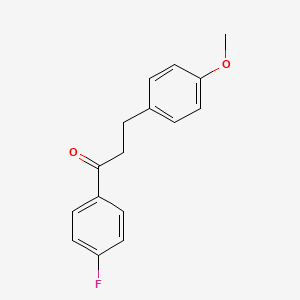

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone

Descripción general

Descripción

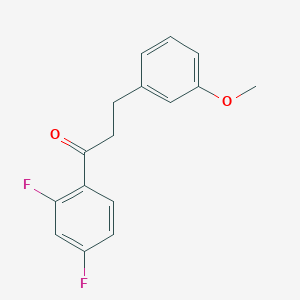

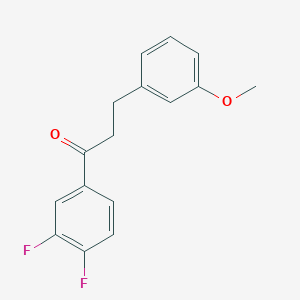

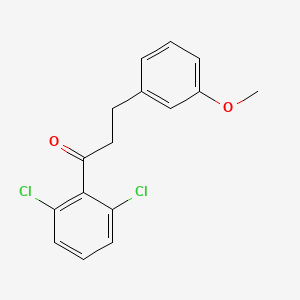

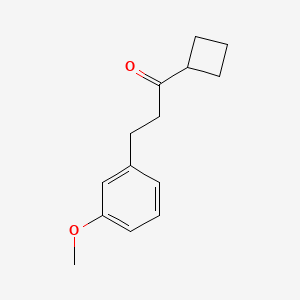

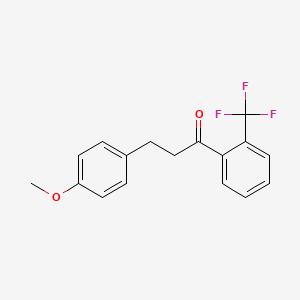

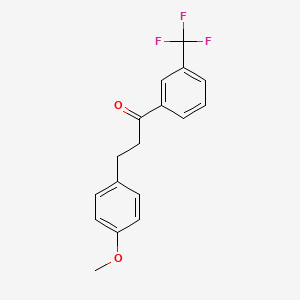

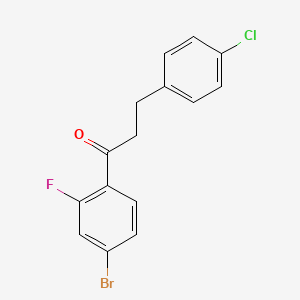

The compound 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is a halogenated propiophenone derivative. It is characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic rings, which may influence its chemical reactivity and physical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, which involves a nucleophilic labeling method starting from [18F]fluoride . Another paper discusses the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages . These methods could potentially be adapted for the synthesis of 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and various analyses such as FT-IR, NBO, HOMO and LUMO, and MEP of a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, are described in one of the papers . The structure was confirmed by IR and X-ray diffraction studies, and the stability of the molecule was analyzed using NBO analysis. The first hyperpolarizability and electron density transfer were also discussed, which could be relevant for understanding the electronic properties of 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone.

Chemical Reactions Analysis

The photolysis of substituted phenols, including 4-bromophenol, has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . This information could be useful in predicting the photochemical behavior of 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be inferred from studies on similar molecules. For example, the synthesis, structural characterization, and computational studies of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol provide information

Aplicaciones Científicas De Investigación

Electrooptical Properties

- Certain fluorophenyl compounds, like 4'-bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone, are studied for their electrooptical properties. They have been utilized in mixtures with cyanobiphenyls for their potential in electrooptical applications due to their low melting esters and large nematic ranges (Gray & Kelly, 1981).

Antibacterial Activity

- Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes the study of 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides and their reaction in the presence of triethylamine (Prasad et al., 2006).

Photoreaction Mechanisms

- The photoreaction mechanisms of compounds like 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols have been investigated using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research is significant for understanding the photoreactivity of bromo-chloro-fluorophenol compounds (Akai et al., 2002).

Anaerobic Degradation

- Research on the anaerobic degradation of halogenated phenols, including compounds similar to 4'-bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone, has been conducted. This work is crucial for understanding the environmental fate and biodegradation pathways of such compounds (Häggblom & Young, 1995).

Friedel–Crafts Acylation–Cyclisation Reactions

- Studies have been conducted on the Friedel–Crafts acylation–cyclisation reactions involving chloro- and fluoro-phenyl ethers. These reactions produce compounds with potential applications in organic synthesis and pharmaceuticals (Granoth et al., 1973).

Microwave Spectra Analysis

- The microwave spectra of compounds like 4-fluorophenol, 4-chlorophenol, and 4-bromophenol have been analyzed, providing valuable insights into their molecular structure and behavior (Larsen, 1986).

Radiopharmaceutical Intermediates

- Fluoroarylketones, including those related to 4'-bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone, have been studied as bifunctional radiopharmaceutical intermediates. Their synthesis and potential applications in medical imaging have been explored (Banks & Hwang, 1994).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, as well as its potential hazards to health and the environment.

Direcciones Futuras

This involves predicting or suggesting future research directions, such as potential applications of the compound or further studies to understand its properties or mechanisms of action.

Propiedades

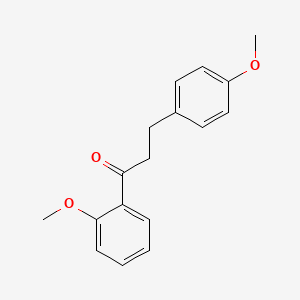

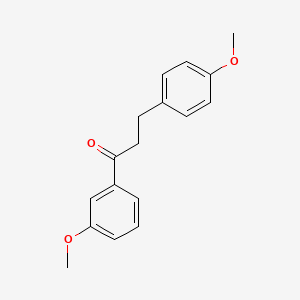

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOVSLWXJBJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644490 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone | |

CAS RN |

898788-31-3 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.